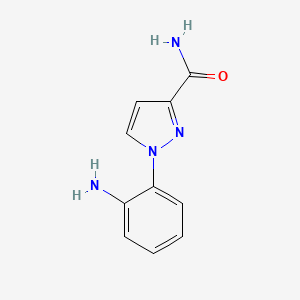

1-(2-aminophenyl)-1H-pyrazole-3-carboxamide

Description

1-(2-Aminophenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound featuring an aminophenyl group at the pyrazole ring's 1-position and a carboxamide group at the 3-position. This scaffold has garnered attention due to its structural versatility and biological activity. Notably, it serves as a precursor for synthesizing aromatic ε-amino acids with antimicrobial properties. The compound adopts a unique "kink-like" conformation, as revealed by X-ray crystallography, where the phenyl and triazole rings are perpendicular, and the amine and carboxylic acid groups form a 60° angle . This geometry is critical for its broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and pathogenic bacteria (e.g., Vibrio cholerae) without harming eukaryotic cells . The synthesis involves click chemistry, ensuring precise functional group placement for optimal bioactivity .

Properties

IUPAC Name |

1-(2-aminophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-7-3-1-2-4-9(7)14-6-5-8(13-14)10(12)15/h1-6H,11H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXKHKBYNRXGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C=CC(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

- The pyrazole core is constructed by reacting 2-aminobenzoyl hydrazine with ethyl acetoacetate under acidic conditions. This cyclization reaction forms the pyrazole ring system.

- Acidic media (e.g., acetic acid or mineral acids) catalyze the condensation and ring closure.

- Reaction temperature is generally maintained between 60–100°C to optimize yield.

Introduction of Carboxamide Group

- The carboxylic acid function is introduced via hydrolysis of ester intermediates formed during pyrazole ring synthesis.

- Subsequent conversion of the carboxylic acid to acid chloride using reagents such as thionyl chloride (SOCl2) is performed under solventless or mild reflux conditions.

- The acid chloride intermediate is then reacted with ammonia or amine derivatives to yield the carboxamide functionality.

Formation of Hydrochloride Salt (Optional)

- For enhanced stability and solubility, the free carboxamide can be converted into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial synthesis focuses on maximizing yield, purity, and process efficiency. Key parameters optimized include:

| Parameter | Optimization Strategy |

|---|---|

| Temperature | Controlled heating to balance reaction rate and selectivity |

| pH | Acidic conditions to favor ring closure and hydrolysis |

| Reaction Time | Monitored to avoid side reactions and degradation |

| Catalysts | Use of acid catalysts or Lewis acids to improve cyclization |

| Solvents | Selection of solvents for solubility and reaction kinetics |

| Purification | Crystallization or chromatography for high purity |

These conditions are tailored to minimize impurities such as oxidized amino groups or incomplete cyclization products.

Detailed Research Findings on Preparation

A comprehensive study on pyrazole-carboxamide derivatives, including this compound, reveals the following insights:

- Starting Materials: 2-aminobenzoyl hydrazine and ethyl acetoacetate are preferred due to availability and reactivity.

- Reaction Medium: Solventless or minimal solvent conditions under reflux enhance reaction rates and reduce waste.

- Hydrolysis and Amidation: Hydrolysis of esters to acids followed by conversion to acid chlorides (using SOCl2) is efficient for introducing the carboxamide group.

- Amidation with Sulfonamide Derivatives: In some derivatives, amidation is performed with sulfonamide-containing amines to yield biologically active analogs.

- Spectroscopic Characterization: FT-IR, 1H-NMR, 13C-NMR, and HRMS confirm structure and purity of synthesized compounds.

Comparative Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Pyrazole ring formation | 2-Aminobenzoyl hydrazine + ethyl acetoacetate, acidic media, 60–100°C | Cyclization to pyrazole ring |

| Hydrolysis | Acidic or basic hydrolysis of ester intermediate | Conversion to carboxylic acid |

| Acid chloride formation | Thionyl chloride (SOCl2), solventless or reflux | Formation of acid chloride intermediate |

| Amidation | Ammonia or amine derivatives, THF or similar solvent, reflux | Formation of carboxamide group |

| Salt formation (optional) | Treatment with HCl | Hydrochloride salt for stability and solubility |

Notes on Reaction Mechanisms and Side Reactions

- The amino group on the phenyl ring is susceptible to oxidation; thus, inert atmosphere or antioxidants may be employed.

- Overheating can lead to decomposition or polymerization.

- Acid chloride intermediates are moisture sensitive and must be handled under dry conditions.

- Amidation reactions require stoichiometric control to avoid di-substitution or side products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic substitution reactions often employ reagents like halogens and sulfonyl chlorides.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated or sulfonylated pyrazole derivatives.

Scientific Research Applications

1-(2-Aminophenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 1-(2-aminophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Insights

- Positional Isomerism: The positional isomer 1-(3-aminophenyl)-1H-pyrazole-3-carboxamide (aminophenyl at 3-position) has a molecular weight of 202.22, similar to the 2-aminophenyl analogue, but its bioactivity remains uncharacterized . This highlights the importance of substituent placement for target specificity.

- Halogen Substitutions: Halogens (e.g., Cl, F) enhance receptor binding. For instance, SR-141716A and AM251 (CB1 antagonists) use dichlorophenyl/iodophenyl groups for high receptor affinity . Similarly, darolutamide’s chloro-cyanophenyl group improves androgen receptor binding .

- Bulkier Groups for Therapeutic Efficacy : Compound 15’s 4-benzyloxy group and darolutamide’s extended substituents demonstrate that bulky moieties enhance target engagement and pharmacokinetics .

Biological Activity

1-(2-aminophenyl)-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10N4O

- Molecular Weight : 218.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Inhibition of Kinases : The compound has been evaluated for its inhibitory effects on various kinases, which are critical in cancer cell proliferation. For instance, studies have indicated that it can inhibit BRAF(V600E) kinase activity, which is a common mutation in several cancers .

- Anti-inflammatory Activity : Research shows that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related derivatives:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits BRAF(V600E) | |

| Anti-inflammatory | Reduces cytokine production | |

| Antimicrobial | Exhibits activity against bacteria | |

| Enzyme Inhibition | Inhibits xanthine oxidase |

Case Studies

Several studies have evaluated the efficacy of this compound in various biological contexts:

- Anticancer Activity : A study demonstrated that derivatives of pyrazole compounds, including this compound, showed significant cytotoxicity against multiple cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The IC50 values ranged from 0.010 µM to 6.554 µM depending on the derivative tested .

- Anti-inflammatory Effects : Research indicated that this compound could inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting a role in managing inflammatory responses .

- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth and viability .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological efficacy. Modifications to the pyrazole ring and side chains can significantly alter potency and selectivity towards specific targets. For example:

- Substituents on the aromatic ring can enhance binding affinity to target enzymes or receptors.

- Alterations in the carboxamide group have been linked to improved stability and bioavailability.

Q & A

Q. What are the standard synthetic protocols for 1-(2-aminophenyl)-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step reactions starting with condensation of 2-aminophenyl precursors (e.g., 2-aminobenzonitrile) with pyrazole intermediates. Key steps include:

- Cyclization : Using hydrazine derivatives under reflux conditions in ethanol or THF to form the pyrazole core .

- Carboxamide formation : Activation of the carboxylic acid group (e.g., via EDCI/HOBt coupling) followed by reaction with amines or ammonia .

- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on:

- Spectroscopy : H/C NMR for aromatic proton and carbon assignments, IR for amide C=O stretching (~1650 cm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .

- X-ray crystallography : Resolving bond lengths and angles (e.g., C-N bonds: ~1.34 Å, pyrazole ring angles: ~120°) .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized using computational methods?

Advanced optimization employs Design of Experiments (DOE) principles:

- Factorial design : Screening variables (temperature, solvent polarity, catalyst loading) to maximize yield .

- Response Surface Methodology (RSM) : Modeling interactions between factors (e.g., pH and reaction time) to identify optimal conditions .

- Quantum chemical calculations : Transition state analysis (e.g., using Gaussian09) to predict activation energies for key steps like cyclization .

Q. What computational strategies predict the reactivity of this compound in biological systems?

- Density Functional Theory (DFT) : Calculating frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

- Molecular docking : Simulating interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize experimental assays .

- Molecular dynamics (MD) : Simulating ligand-protein binding stability over 100 ns trajectories (e.g., in GROMACS) .

Q. How should researchers resolve contradictions in spectroscopic or biological activity data?

- Cross-validation : Repeating experiments with alternative techniques (e.g., LC-MS vs. H NMR for purity checks) .

- Crystallographic validation : Comparing experimental XRD data with computational models (e.g., Mercury CSD) to confirm stereochemistry .

- Meta-analysis : Aggregating data from structurally analogous compounds (e.g., halogen-substituted pyrazoles) to identify trends in bioactivity .

Q. What methodologies elucidate the biological mechanism of this compound?

- Enzyme inhibition assays : Measuring IC values against target enzymes (e.g., COX-2) using fluorescence-based kits .

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated cell lines .

- Pharmacokinetic studies : In vitro microsomal stability assays (e.g., human liver microsomes) to predict metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.